N-acetylcysteine (NAC) is a well-established therapeutic agent with a multifaceted mechanism of action. It is most widely recognized for its mucolytic properties, which are utilized in the management of various respiratory conditions characterized by excessive or viscous mucus.[1] Additionally, NAC serves as a precursor to the amino acid L-cysteine, which is essential for the synthesis of glutathione (GSH), the most abundant endogenous antioxidant in mammalian cells.[2][3][4] This role in replenishing intracellular GSH stores makes NAC a valuable agent in conditions associated with oxidative stress, such as paracetamol overdose and certain neurodegenerative diseases.[5][6][7]
Despite its therapeutic benefits, the clinical efficacy of NAC is often hampered by its unfavorable pharmacokinetic profile. NAC exhibits low oral bioavailability, which is thought to be due to its hydrophilic nature and extensive first-pass metabolism in the intestine and liver.[8] This necessitates the administration of high doses, which can lead to gastrointestinal side effects. Furthermore, its ability to cross the blood-brain barrier is limited, restricting its application in neurological disorders.[9]
To overcome the limitations of NAC, various prodrug strategies have been explored. One successful approach has been the esterification of the carboxyl group of NAC to produce N-acetylcysteine ethyl ester (NACET), which demonstrates increased lipophilicity and improved pharmacokinetics.[10][11][12] (R)-ethyl 2-acetamido-3-(acetylthio)propanoate represents a further evolution of this strategy, incorporating a second prodrug moiety by acetylating the thiol group.
These properties make (R)-ethyl 2-acetamido-3-(acetylthio)propanoate a promising candidate for a range of drug delivery applications, from enhancing the penetration of co-administered drugs through mucosal barriers to serving as a neuroprotective agent in its own right.
The mucus layer lining mucosal surfaces presents a significant barrier to drug absorption.[13] This hydrogel is primarily composed of mucin glycoproteins, which are cross-linked by disulfide bonds, contributing to its high viscosity. Thiol-containing compounds can act as mucolytics by cleaving these disulfide bonds through thiol-disulfide exchange reactions, thereby reducing the viscosity of the mucus and enhancing the penetration of co-administered therapeutic agents.[1]
(R)-ethyl 2-acetamido-3-(acetylthio)propanoate is designed to release a free thiol group upon enzymatic deacetylation. This liberated thiol can then participate in the disruption of the mucus network. The lipophilic nature of the prodrug may also facilitate its diffusion into the mucus layer, bringing the active thiol in close proximity to the mucin fibers. Thiolated polymers, or thiomers, have demonstrated significant potential in mucoadhesive drug delivery due to their ability to form covalent bonds with mucus glycoproteins.[14][15][16]
This protocol details a method for evaluating the mucolytic potential of (R)-ethyl 2-acetamido-3-(acetylthio)propanoate by measuring its effect on the viscosity of a porcine gastric mucin solution.
Table 1: Hypothetical data on the percentage reduction in mucin viscosity after treatment with test compounds.
Glutathione (GSH) is a tripeptide that plays a central role in cellular antioxidant defense, detoxification of xenobiotics, and maintenance of redox homeostasis. [2][3][4][17][18]Depletion of intracellular GSH is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders like Parkinson's and Alzheimer's disease. [5][6][7][19]The synthesis of GSH is dependent on the availability of its constituent amino acids, with cysteine being the rate-limiting substrate.
[20][21]
(R)-ethyl 2-acetamido-3-(acetylthio)propanoate is designed to efficiently deliver cysteine to cells. Its increased lipophilicity facilitates its passage across cell membranes. Once inside the cell, it is believed to undergo sequential enzymatic cleavage, first by esterases to remove the ethyl group, and then by thioesterases to cleave the acetyl group from the thiol, ultimately releasing N-acetylcysteine and subsequently cysteine. This intracellular release of cysteine can then be utilized for the synthesis of GSH, thereby bolstering the cell's antioxidant capacity and providing neuroprotection. Studies with NACET have already demonstrated its ability to increase GSH content in various tissues, including the brain.
[10][12]
This protocol describes a method to quantify changes in intracellular GSH levels in a human neuroblastoma cell line (e.g., SH-SY5Y) following treatment with (R)-ethyl 2-acetamido-3-(acetylthio)propanoate using a fluorescent probe.
Table 3: Hypothetical data on the relative intracellular GSH levels in SH-SY5Y cells after treatment.
(R)-ethyl 2-acetamido-3-(acetylthio)propanoate is a rationally designed dual-prodrug of N-acetylcysteine with the potential to overcome the pharmacokinetic limitations of its parent compound. Its enhanced lipophilicity and protected thiol group make it a versatile molecule for various drug delivery applications. The protocols outlined in these notes provide a framework for the preclinical evaluation of its utility as a mucolytic agent, its formulation into advanced nanoparticle systems, and its efficacy as a neuroprotective agent via the replenishment of intracellular glutathione.
Future research should focus on in vivo pharmacokinetic and biodistribution studies to confirm the enhanced bioavailability and tissue penetration of this prodrug. Furthermore, its therapeutic efficacy should be evaluated in relevant animal models of respiratory and neurodegenerative diseases. The potential for co-delivering this compound with other therapeutic agents in nanoparticle formulations also warrants further investigation.
-
Tenório, M., Graciliano, N. G., Moura, F. A., Oliveira, A. C. M., & Goulart, M. O. F. (2021). N-Acetylcysteine (NAC): Impacts on Human Health. Antioxidants, 10(6), 967. [Link]
-
Puri, V., Sharma, A., Kumar, P., & Singh, I. (2020). Thiolation of Biopolymers for Developing Drug Delivery Systems with Enhanced Mechanical and Mucoadhesive Properties: A Review. Polymers, 12(8), 1803. [Link]
-
Shahripour, R. B., Harrigan, M. R., & Alexandrov, A. V. (2014). N-acetylcysteine (NAC) in neurological disorders: mechanisms of action and therapeutic opportunities. Brain and behavior, 4(2), 108–122. [Link]
-
Mfoafo, K., Mittal, R., Eshraghi, A., Omidi, Y., & Omidian, H. (2023). Thiolated polymers: An overview of mucoadhesive properties and their potential in drug delivery via mucosal tissues. Nova Southeastern University. [Link]
-
Akram, M. R., Ghaffar, A., Shakeel, F., Zafar, A., & Asif, H. M. (2014). Preactivated thiomers as mucoadhesive polymers for drug delivery. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 69(12), 887-893. [Link]
-
Pisoschi, A. M., Pop, A., Iordache, F., Stanca, L., Predoi, G., & Serban, A. I. (2021). Glutathione: A Samsonian life-sustaining small molecule that protects against oxidative stress, ageing and damaging inflammation. Frontiers in Cell and Developmental Biology, 9, 728956. [Link]
-
Averill-Bates, D. A. (2023). The antioxidant glutathione. Vitamins and hormones, 121, 1-25. [Link]
-
Functional Self EU. (2023). Liposomal Glutathione: Master Antioxidant for Cellular Health. [Link]
-
Fraternale, A., Paoletti, M. F., Casabianca, A., Oiry, J., Clayette, P., & Magnani, M. (2010). GSH and analogues in antiviral therapy. Molecular aspects of medicine, 31(4), 349-361. [Link]
-
Ribas, V., García-Ruiz, C., & Fernández-Checa, J. C. (2014). Glutathione and mitochondria. Frontiers in pharmacology, 5, 151. [Link]
-
O'Shea, J. P., & Fitzhenry, L. (2017). Thiolated polymers as mucoadhesive drug delivery systems. European Pharmaceutical Review, 22(2), 58-63. [Link]
-
Bavarsad Shahripour, R., Harrigan, M. R., & Alexandrov, A. V. (2014). N-acetylcysteine (NAC) in neurological disorders: mechanisms of action and therapeutic opportunities. Brain and behavior, 4(2), 108–122. [Link]
-
Giustarini, D., Milzani, A., Dalle-Donne, I., Tsikas, D., & Rossi, R. (2012). N-Acetylcysteine ethyl ester (NACET): a novel lipophilic cell-permeable cysteine derivative with an unusual pharmacokinetic feature and remarkable antioxidant potential. Biochemical pharmacology, 84(11), 1522-1533. [Link]
-
Shahripour, R. B., Harrigan, M. R., & Alexandrov, A. V. (2014). N-acetylcysteine (NAC) in neurological disorders: Mechanisms of action and therapeutic opportunities. Brain and Behavior, 4(2), 108-122. [Link]
-
van der Meel, R., Chen, S., Zaifman, J., Kulkarni, J. A., Zhang, X. R. S., Tam, Y. K., ... & Tam, Y. Y. C. (2020). Modular lipid nanoparticle platform technology for siRNA and lipophilic prodrug delivery. Journal of Controlled Release, 318, 28-37. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). NACET vs NAC: Understanding the Bioavailability Advantage for Supplements. [Link]
-
Slideshare. (2014). The Role of N-acetylcysteine (NAV) in Neurological Disorders. [Link]
-
Giustarini, D., Milzani, A., Dalle-Donne, I., Tsikas, D., & Rossi, R. (2012). N-Acetylcysteine ethyl ester (NACET): a novel lipophilic cell-permeable cysteine derivative with an unusual pharmacokinetic feature and remarkable antioxidant potential. Biochemical pharmacology, 84(11), 1522-1533. [Link]
-
Lee, J. Y., & Lee, S. C. (2005). A folate receptor-targeted lipid nanoparticle formulation for a lipophilic paclitaxel prodrug. Pharmaceutical research, 22(1), 7-15. [Link]
-
Giustarini, D., Milzani, A., Dalle-Donne, I., Tsikas, D., & Rossi, R. (2012). N-acetylcysteine ethyl ester (NACET): a novel lipophilic cell-permeable cysteine derivative with an unusual pharmacokinetic feature and remarkable antioxidant potential. Biochemical pharmacology, 84(11), 1522–1533. [Link]
-
Torchilin, V. P. (2008). Lipid-Based Drug Carriers for Prodrugs to Enhance Drug Delivery. Expert opinion on drug delivery, 5(3), 315-327. [Link]
-
van der Meel, R., Chen, S., Zaifman, J., Kulkarni, J. A., Zhang, X. R. S., Tam, Y. K., ... & Tam, Y. Y. C. (2021). Modular Lipid Nanoparticle Platform Technology for siRNA and Lipophilic Prodrug Delivery. Small, 17(37), e2103025. [Link]
-
ClinicalTrials.gov. (2024). Pharmacokinetic Profile of N-Acetyl Cysteine. [Link]
-
van der Meel, R., Chen, S., Zaifman, J., Kulkarni, J. A., Zhang, X. R. S., Tam, Y. K., ... & Tam, Y. Y. C. (2020). Modular lipid nanoparticle platform technology for siRNA and lipophilic prodrug delivery. Journal of Controlled Release, 318, 28-37. [Link]
-
Baylor College of Medicine. (2017). Scientists develop imaging method for measuring glutathione in real time. ScienceDaily. [Link]
-
G-Biosciences. (2019). Protein palmitoylation and sulfhydryl chemistry methods to capture palmitoylated proteins. [Link]
-
Binkley, F. (1950). Enzymatic cleavage of thioethers. The Journal of biological chemistry, 186(1), 287–296. [Link]
-
Binkley, F. (1950). ENZYMATIC CLEAVAGE OF THIOETHERS. Journal of Biological Chemistry, 186(1), 287-296. [Link]
-
Liu, J., Liu, Y., & Wang, J. (2023). Real-Time Monitoring of the Level and Activity of Intracellular Glutathione in Live Cells at Atomic Resolution by 19F-NMR. Organic Letters, 25(30), 5651–5656. [Link]
-
Dietz, M., Hagner, M., Mair, T., Borghardt, J. M., Braubach, P., Kling, S., ... & Mall, M. A. (2024). Thiolated polyglycerol sulfate as potential mucolytic for muco-obstructive lung diseases. Biomaterials Science. [Link]
-
Cacciatore, I., Cornacchia, C., Pinnen, F., Mollica, A., & Di Stefano, A. (2010). Prodrug approach for increasing cellular glutathione levels. Molecules, 15(3), 1242–1264. [Link]
-
Hagner, M., Dietz, M., He-Turek, D., Mair, T., Gali,C., Borghardt, J.M., Braubach, P., Kling, S., Taggart, C., & Mall, M.A. (2023). A novel thiol-saccharide mucolytic for the treatment of muco-obstructive lung diseases. European Respiratory Journal, 61(5), 2202022. [Link]
-
Cacciatore, I., Cornacchia, C., Pinnen, F., Mollica, A., & Di Stefano, A. (2010). Prodrug Approach for Increasing Cellular Glutathione Levels. Molecules, 15(3), 1242-1264. [Link]
-
Wang, J., Beck, A., & Dickinson, B. C. (2013). Quantitative Imaging of Glutathione in Live Cells Using a Reversible Reaction-Based Ratiometric Fluorescent Probe. Journal of the American Chemical Society, 135(40), 14949–14952. [Link]
-
Cazzola, M., Calzetta, L., Page, C., & Matera, M. G. (2018). Thiol-Based Drugs in Pulmonary Medicine: Much More than Mucolytics. Trends in pharmacological sciences, 39(7), 642-654. [Link]
-
Otter, R., & Bode, J. W. (2022). Peptide Backbone Cleavage and Transamidation via Thioester-to-Imide Acyl Transfer. Journal of the American Chemical Society, 144(37), 16866–16871. [Link]
-
Yadav, V., & Singh, J. (2013). Deacetylation of Thioacetate Using Acetyl Chloride in Methanol. Synthetic Communications, 43(15), 2085-2091. [Link]
-
Molbase. (n.d.). Ethyl (R,S)-2-(Acetylthio)propionate. [Link]
-
Hagner, M., Dietz, M., He-Turek, D., Mair, T., Gali, C., Borghardt, J. M., ... & Mall, M. A. (2023). A novel thiol-saccharide mucolytic for the treatment of muco-obstructive lung diseases. The European respiratory journal, 61(5), 2202022. [Link]
-
PubChem. (n.d.). Ethyl 2-acetamido-3-(4-nitrophenyl)propanoate. [Link]
-
Otter, R., & Bode, J. W. (2022). Peptide Backbone Cleavage and Transamidation via Thioester-to-Imide Acyl Transfer. JACS Au, 2(9), 2092-2098. [Link]
-
Cazzola, M., Calzetta, L., Page, C., & Matera, M. G. (2019). Thiol-Based Drugs in Pulmonary Medicine: Much More than Mucolytics. Trends in pharmacological sciences, 40(7), 452-463. [Link]
-
da Silva, A. C. R., de Oliveira, A. C. C., de Souza, M. C. S., & de Oliveira, D. L. (2021). Deacetylation of chitin obtained by biological method and its application in melipona honey-incorporated antimicrobial biofilms. Polymers, 13(16), 2736. [Link]
-
Cotgreave, I. A., & Moldéus, P. (1987). Methodologies for the analysis of reduced and oxidized N-acetylcysteine in biological systems. Biopharmaceutics & drug disposition, 8(4), 365–375. [Link]
-
The Good Scents Company. (n.d.). ethyl 2-acetyl propionate. [Link]
-
PubChem. (n.d.). Propanoic acid, 2-(ethylthio)-, ethyl ester. [Link]